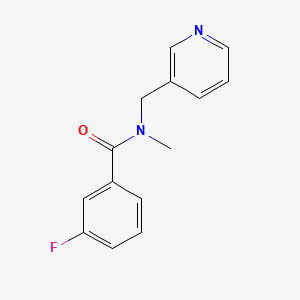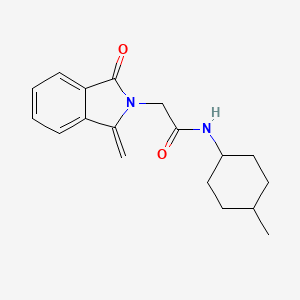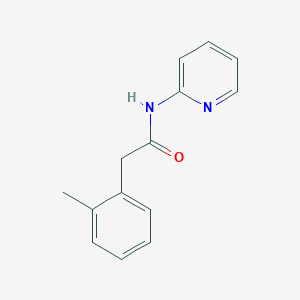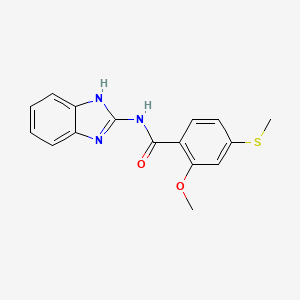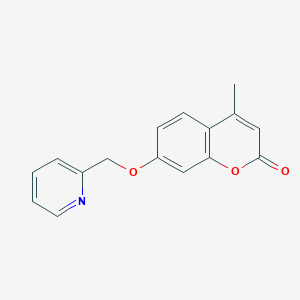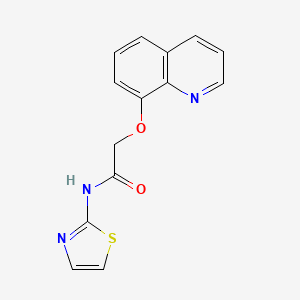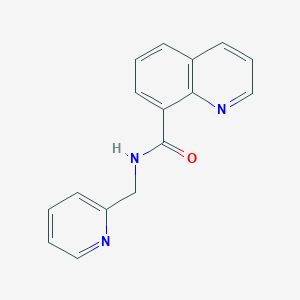
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide, also known as PQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PQA is a derivative of quinoline and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide is not fully understood. However, it has been proposed that N-(pyridin-2-ylmethyl)quinoline-8-carboxamide exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to inhibit the activity of enzymes, such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors in animal models. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(pyridin-2-ylmethyl)quinoline-8-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using N-(pyridin-2-ylmethyl)quinoline-8-carboxamide in lab experiments is its potential toxicity, which requires careful handling and testing to ensure its safety.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. Furthermore, the development of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)quinoline-8-carboxamide involves the reaction of 2-(chloromethyl)pyridine with 8-aminoquinoline in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction produces N-(pyridin-2-ylmethyl)quinoline-8-carboxamide as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and metastasis of tumors in animal models. Furthermore, N-(pyridin-2-ylmethyl)quinoline-8-carboxamide has been shown to exhibit anti-microbial activity against a wide range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-11-13-7-1-2-9-17-13)14-8-3-5-12-6-4-10-18-15(12)14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPFNPISPBLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
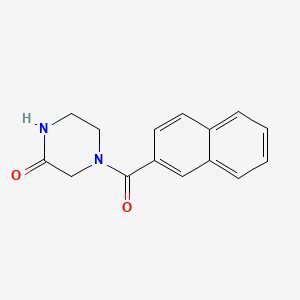
![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)
